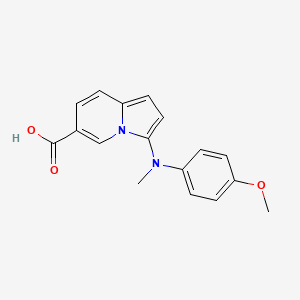

3-((4-Methoxyphenyl)(methyl)amino)indolizine-6-carboxylic acid

Description

3-((4-Methoxyphenyl)(methyl)amino)indolizine-6-carboxylic acid is a heterocyclic compound featuring an indolizine core substituted with a 4-methoxyphenyl(methyl)amino group at position 3 and a carboxylic acid moiety at position 4. The indolizine scaffold, a bicyclic structure fused from pyridine and pyrrole rings, confers unique electronic and steric properties, making it a valuable template in medicinal chemistry.

- Pd-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂ in DMF for quinoline derivatives ).

- Acid-catalyzed condensation (e.g., refluxing with sodium acetate in acetic acid for thiazole-indole hybrids ).

- Ester hydrolysis (e.g., LiOH-mediated deprotection of methyl esters to yield carboxylic acids ).

Characterization typically involves ¹H/¹³C-NMR (e.g., C=O peaks at 165–188 ppm ) and IR spectroscopy (C=O stretches at ~1700 cm⁻¹ ).

Properties

IUPAC Name |

3-(4-methoxy-N-methylanilino)indolizine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-18(13-5-8-15(22-2)9-6-13)16-10-7-14-4-3-12(17(20)21)11-19(14)16/h3-11H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOJNLQRTLLPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C2=CC=C3N2C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxyphenyl)(methyl)amino)indolizine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the methoxyphenyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and scalability of the product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxyphenyl)(methyl)amino)indolizine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Structural Properties

The molecular formula of 3-((4-Methoxyphenyl)(methyl)amino)indolizine-6-carboxylic acid is , with a molecular weight of approximately 296.32 g/mol. The structure features an indolizine core, which is known for its unique electronic properties that can influence biological activity. The presence of the methoxyphenyl and methylamino groups enhances its potential interactions with biological targets.

A study focused on optimizing the synthesis route revealed that employing microwave-assisted synthesis significantly reduced reaction times and improved yields compared to traditional heating methods.

Anticancer Activity

Research indicates that compounds similar to 3-((4-Methoxyphenyl)(methyl)amino)indolizine-6-carboxylic acid exhibit promising anticancer properties. The indolizine framework has been linked to inhibitory effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems is under investigation.

Table 2: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-((4-Methoxyphenyl)(methyl)amino)indolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and properties of 3-((4-Methoxyphenyl)(methyl)amino)indolizine-6-carboxylic acid with similar compounds:

Key Observations :

- Indolizine vs.

- Substituent Positioning : The 4-methoxyphenyl group at position 3 in the target compound may improve metabolic stability compared to 6-methoxyindole derivatives, where the methoxy group is more exposed .

- Carboxylic Acid Functionality : The COOH group at position 6 facilitates salt formation (e.g., sodium salts for improved bioavailability), a feature shared with 3-indolecarboxylic acid but absent in esterified derivatives like BIBF 1120 esylate .

Spectroscopic and Physicochemical Properties

- ¹³C-NMR : The target compound’s C=O (carboxylic acid) is expected near 165–170 ppm, aligning with 3-indolecarboxylic acid (165 ppm) .

- Solubility: The carboxylic acid group enhances aqueous solubility compared to non-acidic analogues (e.g., 4k in ), though the 4-methoxyphenyl group may reduce it relative to simpler indoles .

- Thermal Stability : Melting points for similar methoxyphenyl-containing compounds range widely (e.g., 223–225°C for 4k vs. ~200°C estimated for the target compound).

Biological Activity

3-((4-Methoxyphenyl)(methyl)amino)indolizine-6-carboxylic acid, with the CAS number 1422065-66-4, is an indolizine derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure characterized by a methoxyphenyl group and an amino group attached to an indolizine scaffold, which may contribute to its pharmacological properties.

- Molecular Formula : C₁₇H₁₆N₂O₃

- Molecular Weight : 296.32 g/mol

- Predicted Density : 1.22 g/cm³

- Predicted pKa : 1.92

These properties suggest that the compound has favorable characteristics for biological activity, particularly in terms of solubility and stability.

Anticancer Activity

Research has indicated that indolizine derivatives, including 3-((4-Methoxyphenyl)(methyl)amino)indolizine-6-carboxylic acid, possess significant anticancer properties. A study conducted on various indole-isoxazole hybrids demonstrated their cytotoxic effects against multiple cancer cell lines such as Huh7 (liver), MCF7 (breast), and HCT116 (colon) using the sulforhodamine B assay. Compounds in this class showed IC₅₀ values ranging from 0.7 to 35.2 µM, indicating potent activity against cancer cells .

COX-2 Inhibition

Another important aspect of the biological activity of indolizines is their role as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. In a study evaluating various indolizine derivatives, it was found that certain compounds exhibited COX-2 inhibitory activities comparable to established drugs like indomethacin, with IC₅₀ values around 5.84 µM . This suggests that 3-((4-Methoxyphenyl)(methyl)amino)indolizine-6-carboxylic acid could also exhibit similar inhibitory effects.

Antioxidant Activity

Indolizine derivatives have also been reported to possess antioxidant properties. A study highlighted that certain derivatives demonstrated strong inhibition of lipid peroxidation in vitro, with IC₅₀ values below 1 µM, showcasing their potential as antioxidant agents . This activity can be beneficial in protecting cells from oxidative stress, which is often associated with cancer development.

Case Studies and Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.